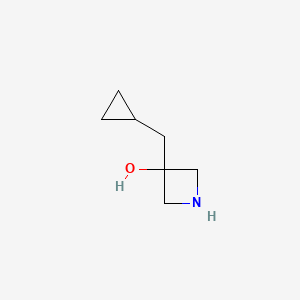

3-(Cyclopropylmethyl)azetidin-3-ol

Description

3-(Cyclopropylmethyl)azetidin-3-ol is a nitrogen-containing heterocyclic compound characterized by an azetidine (four-membered saturated ring) backbone substituted with a hydroxyl (-OH) group and a cyclopropylmethyl moiety at the 3-position. Its hydrochloride salt (CAS: 2387600-80-6) is cataloged by Amadis Chemical, though detailed physicochemical properties (e.g., solubility, melting point) and synthetic routes remain unspecified in available literature .

Propriétés

Formule moléculaire |

C7H13NO |

|---|---|

Poids moléculaire |

127.18 g/mol |

Nom IUPAC |

3-(cyclopropylmethyl)azetidin-3-ol |

InChI |

InChI=1S/C7H13NO/c9-7(4-8-5-7)3-6-1-2-6/h6,8-9H,1-5H2 |

Clé InChI |

BLWBMCVVWDACGL-UHFFFAOYSA-N |

SMILES canonique |

C1CC1CC2(CNC2)O |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du 3-(cyclopropylméthyl)azétidine-3-ol peut être réalisée par plusieurs méthodes. Une approche courante consiste en l'alkylation des amines primaires avec des bis-triflates de 2-substitués-1,3-propanediols générés in situ . Une autre méthode comprend l'hydrogénolyse des azétidine-3-ones en utilisant du palladium sur carbone (Pd/C) comme catalyseur dans le méthanol . Ces méthodes offrent des voies efficaces pour obtenir le dérivé d'azétidine souhaité.

Méthodes de production industrielle

La production industrielle de 3-(cyclopropylméthyl)azétidine-3-ol implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à écoulement continu et de systèmes catalytiques avancés peut améliorer l'efficacité et la possibilité de mise à l'échelle du processus de production .

Analyse Des Réactions Chimiques

4. Applications de la recherche scientifique

Le 3-(cyclopropylméthyl)azétidine-3-ol a plusieurs applications de recherche scientifique :

Biologie : Le composé est utilisé dans l'étude des inhibiteurs enzymatiques et des modulateurs de récepteurs.

Industrie : Le composé est utilisé dans la production de produits chimiques fins et de matériaux de pointe.

5. Mécanisme d'action

Le mécanisme d'action du 3-(cyclopropylméthyl)azétidine-3-ol implique son interaction avec des cibles moléculaires et des voies spécifiques. La réactivité du composé est due à la contrainte cyclique du cycle azétidine, qui facilite diverses transformations chimiques. Il peut agir comme un nucléophile ou un électrophile, en fonction des conditions réactionnelles, et peut participer à des réactions d'ouverture et d'expansion de cycle.

Applications De Recherche Scientifique

3-(Cyclopropylmethyl)azetidin-3-ol has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.

Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

Industry: The compound is utilized in the production of fine chemicals and advanced materials.

Mécanisme D'action

The mechanism of action of 3-(Cyclopropylmethyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s reactivity is driven by the ring strain of the azetidine ring, which facilitates various chemical transformations. It can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in ring-opening and expansion reactions .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Azetidin-3-ol Derivatives

Azetidin-3-ol derivatives exhibit diverse pharmacological and chemical behaviors depending on substituents. Key analogs include:

Key Observations :

- Lipophilicity : The cyclopropylmethyl group in the target compound enhances lipophilicity compared to the polar triazole-substituted analog . This may improve blood-brain barrier penetration relative to hydrophilic derivatives.

- In contrast, simpler analogs like 3-(1-methyltriazolyl)azetidin-3-ol may serve as intermediates or fragments.

- Salt Forms : Hydrochloride salts (e.g., Azetidin-3-ol HCl and the target compound ) are common for improving solubility and crystallinity.

Research Implications and Data Gaps

- Applications : The cyclopropylmethyl group’s metabolic stability merits exploration in drug design, particularly for CNS targets. YT8’s structural complexity highlights azetidin-3-ol’s versatility in biophysical assays .

- Unresolved Questions :

- Exact synthetic protocols and yields for this compound HCl.

- Comparative pharmacokinetic data (e.g., logP, half-life) across analogs.

- Target compound’s enzyme inhibition or receptor-binding profiles.

Activité Biologique

3-(Cyclopropylmethyl)azetidin-3-ol is a nitrogen-containing heterocyclic compound classified as an azetidine. It has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, chemical properties, biological effects, and relevant case studies.

The molecular formula of this compound is CHN O, with a molecular weight of approximately 163.65 g/mol. The compound features a cyclopropylmethyl group, which enhances its reactivity and biological potential compared to other azetidine derivatives. The hydrochloride form of the compound improves its solubility in water, facilitating its application in various medicinal chemistry contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate the cyclopropylmethyl substituent while ensuring high yield and purity. Common reagents used in its synthesis include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential in several therapeutic areas:

Antibacterial Properties

The antibacterial effects of azetidine derivatives have been documented, with some compounds demonstrating efficacy against various bacterial strains. The unique cyclopropylmethyl group may enhance the antibacterial activity of this compound compared to other azetidine derivatives.

Case Studies

Several studies have explored the biological activities of azetidine derivatives:

- Antiviral Efficacy : A study evaluated the antiviral properties of cyclohexadepsipeptides, noting their low cytotoxicity and significant inhibition of Zika virus replication at concentrations as low as 10 µM . This indicates that modifications to azetidine structures can lead to potent antiviral agents.

- Antibacterial Assessment : Research into related azetidine compounds has shown promising results against Gram-positive bacteria, suggesting that the introduction of specific substituents can enhance antibacterial potency.

Comparative Analysis

To further understand the biological activity of this compound, it is beneficial to compare it with other structurally similar compounds:

| Compound Name | Structure Type | Key Biological Activity |

|---|---|---|

| Azetidine | Four-membered ring | Basic structure; limited activity |

| 1-(Cyclopropylmethyl)-3-azetidinol | Four-membered ring | Enhanced reactivity; potential uses |

| 3-(Hydroxymethyl)pyrrolidine | Five-membered ring | Antibacterial activity |

| Cyclohexadepsipeptides | Complex structure | Antiviral and antibacterial effects |

The table highlights how structural modifications can impact biological activities, emphasizing the potential for developing new therapeutic agents based on the azetidine framework.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.